4-bromo-3-ethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILHZZNAZFSDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 4 Bromo 3 Ethyl 1h Indole
Organometallic Cross-Coupling Reactions at the C-4 Bromine
The bromine atom at the C-4 position of the indole (B1671886) scaffold is amenable to various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester. nih.govacs.org This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.govnih.gov For 4-bromo-3-ethyl-1H-indole, the Suzuki-Miyaura reaction provides an effective route to synthesize 4-aryl or 4-vinyl substituted 3-ethylindoles.
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Typical Reagents/Conditions | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic coupling partner |
| Boron Reagent | Arylboronic acids (e.g., Phenylboronic acid), Vinylboronic acids | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium catalyst and modulates its reactivity |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organic halide and an organozinc reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc compounds, which are generally more reactive than their organoboron counterparts. wikipedia.orgunits.it This allows for couplings involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org
For this compound, a Negishi coupling would involve its reaction with an organozinc halide (R-ZnX) in the presence of a palladium(0) catalyst. The organozinc reagents can be prepared from the corresponding organic halides or purchased commercially. wikipedia.orgunits.it The reaction is particularly useful for creating alkyl-aryl bonds that can be challenging to form using other methods.
Table 2: General Protocol for Negishi Coupling of this compound
| Component | Example | Purpose |
|---|---|---|
| Substrate | This compound | Aryl halide partner |
| Organozinc Reagent | Phenylzinc chloride, Ethylzinc bromide | Source of the nucleophilic organic group |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Palladium(0) source for the catalytic cycle |
| Ligand | Triphenylphosphine (PPh₃), dppe | Stabilizes the catalyst |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |
Beyond the Suzuki and Negishi reactions, other palladium-catalyzed couplings can be employed to functionalize the C-4 position of this compound. These reactions expand the diversity of accessible structures.
Heck Reaction : This reaction couples the aryl bromide with an alkene to form a new C-C bond, typically resulting in a 4-vinyl-3-ethyl-indole derivative. The reaction is catalyzed by a palladium salt, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand and a base. youtube.comresearchgate.net
Stille Coupling : This reaction involves the coupling of the bromoindole with an organotin compound (organostannane). The Stille reaction is known for its tolerance of a wide array of functional groups and the fact that it does not require a base. youtube.com
Sonogashira Coupling : This reaction is used to couple terminal alkynes with aryl halides. Applying this to this compound would yield 4-alkynyl-3-ethyl-indole derivatives, which are valuable synthetic intermediates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like an amine. youtube.com
Table 3: Overview of Other Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Typical Product | Key Reagents |
|---|---|---|---|
| Heck Coupling | Alkene (e.g., Styrene) | 4-Styrenyl-3-ethyl-1H-indole | Pd(OAc)₂, PPh₃, Et₃N |
| Stille Coupling | Organostannane (e.g., Tributyl(phenyl)tin) | 4-Phenyl-3-ethyl-1H-indole | Pd(PPh₃)₄ |
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative to palladium-based methods for forming C-C, C-N, C-O, and C-S bonds at the C-4 position. organic-chemistry.orgresearchgate.net These reactions are often cost-effective and can provide complementary reactivity. The classic Ullmann condensation typically requires harsh conditions, but modern protocols often use ligands to facilitate the reaction under milder temperatures. For this compound, copper catalysis can be used to introduce amine, ether, or thioether functionalities.
Table 4: Potential Copper-Catalyzed Couplings
| Coupling Partner | Product Type | Catalyst System |
|---|---|---|
| Amine (e.g., Aniline) | 4-Amino-3-ethyl-1H-indole derivative | CuI, Ligand (e.g., 1,10-Phenanthroline), Base (e.g., K₂CO₃) |
| Alcohol/Phenol (e.g., Phenol) | 4-Aryloxy-3-ethyl-1H-indole derivative | CuI, Ligand, Base |
Reactions Involving the C-3 Ethyl Group
The C-3 ethyl group is generally more resistant to transformation than the C-4 bromine. However, its benzylic-like position adjacent to the indole pyrrole (B145914) ring allows for certain functionalization reactions, particularly those involving radical intermediates or strong oxidizing agents.
Functionalization of the ethyl group can provide a secondary point for molecular diversification. While less common than C-4 coupling, these reactions can be used to introduce new functional groups or extend the carbon skeleton.
Potential transformations include:
Benzylic Bromination : Under radical conditions, for example using N-Bromosuccinimide (NBS) and a radical initiator like AIBN, the benzylic position of the ethyl group (the carbon attached to the indole ring) can be selectively halogenated. This would produce 4-bromo-3-(1-bromoethyl)-1H-indole, creating a new site for nucleophilic substitution or elimination reactions.
Oxidation : Strong oxidizing agents could potentially oxidize the ethyl group. Depending on the conditions, this could lead to the formation of 3-acetyl-4-bromo-1H-indole or, with further oxidation, 4-bromo-1H-indole-3-carboxylic acid.
These transformations provide pathways to convert the simple ethyl group into more versatile functional handles like ketones or carboxylic acids, which can then undergo a wide range of subsequent chemical modifications. nih.govnih.gov
Reactivity at the N-1 Position of the Indole Nitrogen
The nitrogen atom at the N-1 position of the indole ring in this compound is a key site for synthetic modifications. Its reactivity is central to the introduction of a wide array of functional groups, which can significantly alter the molecule's properties.
N-Alkylation and N-Functionalization Strategies
The deprotonation of the N-H bond in indoles is a common first step for N-alkylation and N-functionalization. This is typically achieved using a strong base to generate the corresponding indolide anion, which then acts as a nucleophile.
N-Alkylation: Classical conditions for the N-alkylation of indoles involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.orgyoutube.com This methodology is applicable to a wide range of indole substrates and alkylating agents. For this compound, this strategy can be employed to introduce various alkyl groups at the N-1 position. For instance, reaction with methyl iodide or benzyl bromide in the presence of a suitable base would yield the corresponding N-methyl or N-benzyl derivatives. The choice of base and solvent is crucial to ensure high yields and selectivity for N-alkylation over potential C-alkylation. rsc.org
A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the robustness of N-alkylation as a synthetic tool. rsc.org While this specific protocol starts from different precursors, the underlying principle of N-alkylation remains a fundamental transformation for indoles.
N-Functionalization: Beyond simple alkyl groups, a variety of other functionalities can be introduced at the N-1 position. A common and important transformation is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by treating the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The N-Boc group is a valuable protecting group in multi-step syntheses as it can be readily removed under acidic conditions. This strategy has been successfully applied to various bromo-substituted indoles.
Below is a representative table illustrating common N-alkylation and N-functionalization reactions applicable to this compound, based on general indole reactivity.
| Reagent | Base | Solvent | Product | General Yield Range (%) |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF | 4-bromo-3-ethyl-1-methyl-1H-indole | Good to Excellent |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | THF | 1-benzyl-4-bromo-3-ethyl-1H-indole | Good to Excellent |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | tert-butyl this compound-1-carboxylate | High |
Late-Stage N-Alkenylative Modifications
A facile and mild strategy for the late-stage N-alkenylative modification of indolic scaffolds has been developed using a phosphine-mediated propiolate hydroamination. nih.gov This method allows for the introduction of an α,β-unsaturated ester moiety onto the indole nitrogen, providing a versatile handle for further synthetic manipulations.
The reaction proceeds via a chemo- and regioselective phosphine-mediated hydroamination of propiolates. Mechanistically, the phosphine activates the propiolate to generate a highly basic β-phosphonium allenolate intermediate in situ. This intermediate is capable of deprotonating the indole N-H bond, and the resulting indolide anion then attacks the electrophilic α-position of the activated complex to achieve N-alkenylation. nih.gov This methodology has been successfully applied to a wide range of indolic scaffolds, including those with existing functional groups, demonstrating its potential for late-stage functionalization. nih.gov
For this compound, this reaction would proceed as follows:
| Indole Substrate | Propiolate Reagent | Phosphine Catalyst | Solvent | Expected Product | General Yield Range (%) |
|---|---|---|---|---|---|
| This compound | Ethyl propiolate | Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | Ethyl (E)-3-(4-bromo-3-ethyl-1H-indol-1-yl)acrylate | Good to Excellent |
This transformation is particularly valuable as it introduces a synthetically versatile acrylate moiety, which can participate in various subsequent reactions such as Michael additions, cycloadditions, and polymerizations.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole Core
The benzene (B151609) portion of the indole ring in this compound is susceptible to aromatic substitution reactions. The outcome of these reactions is directed by the combined electronic effects of the fused pyrrole ring and the existing bromo and ethyl substituents.
Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Electrophilic substitution typically occurs at the C3 position. However, since the C3 position in this compound is already substituted, electrophilic attack will be directed to other positions on the carbocyclic ring. The directing effects of the substituents on the benzene ring (bromo at C4 and the electron-donating effect of the pyrrole ring) will influence the regioselectivity of further substitutions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Halogenation: Further bromination of this compound, for instance with N-bromosuccinimide (NBS), would likely lead to substitution at one of the available positions on the benzene ring, with the exact position depending on the reaction conditions and the directing effects of the existing substituents. acs.org
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. For substituted indoles, the position of nitration is influenced by the electronic nature of the existing groups. nih.govumn.edu
Friedel-Crafts Acylation: This reaction, employing an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, introduces an acyl group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgkhanacademy.orgresearchgate.net The regioselectivity on the this compound core would be determined by the directing effects of the substituents.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the indole ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The bromine atom at the C4 position of this compound could potentially undergo nucleophilic displacement, although this would likely require harsh reaction conditions or activation by a strongly electron-withdrawing group elsewhere on the ring. Studies on 3-bromoindoles have shown that the displacement of the bromine atom by various nucleophiles can be achieved, often under phase-transfer catalysis conditions. researchgate.net However, substitution on the indole nitrogen has been observed to reduce the reactivity towards nucleophilic substitution at the C3 position. The reactivity of the C4-bromo substituent towards nucleophiles in this compound would be an area for further investigation.
The following table summarizes potential electrophilic aromatic substitution reactions on this compound based on general indole chemistry.
| Reaction | Reagents | Potential Product(s) | General Observations |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Poly-brominated indole derivatives | Regioselectivity depends on reaction conditions. |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound derivatives | Position of nitration is directed by existing substituents. |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acyl-substituted this compound derivatives | Lewis acid catalysis is required. |
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on Regioselectivity and Site Selectivity Control in Indole (B1671886) Functionalization
Controlling the position of functionalization on the indole ring is a significant challenge due to the presence of multiple reactive C-H bonds. The inherent electronic properties of the indole nucleus typically favor electrophilic substitution at the C3 position. bhu.ac.in However, in a substrate like 4-bromo-3-ethyl-1H-indole, the C3 position is already occupied, which redirects the focus to other positions on the pyrrole (B145914) and benzene (B151609) rings.
Modern synthetic strategies often employ transition-metal catalysis to override the natural reactivity of the indole core, enabling functionalization at less conventional sites. nih.gov A primary method for achieving such control is the use of directing groups (DGs), which are typically installed on the indole nitrogen. These groups coordinate to a metal catalyst, delivering it to a specific C-H bond, usually at the C2 or C7 positions, via the formation of a cyclometalated intermediate. acs.orgresearchgate.net For instance, an N-P(O)tBu₂ group has been successfully used to direct the C7 arylation of indoles using a palladium catalyst. acs.org
For this compound, the pre-existing substituents significantly influence further reactions. The ethyl group at C3 provides steric hindrance that can disfavor reactions at the adjacent C2 and C4 positions. The electron-withdrawing nature of the bromine atom at C4 deactivates the benzene ring towards electrophilic attack. Consequently, achieving site-selective functionalization at the C2, C5, C6, or C7 positions necessitates carefully designed catalytic systems, often guided by a directing group that can overcome these steric and electronic biases. acs.orgrsc.org Theoretical studies have been instrumental in rationalizing these regiochemical outcomes, finding that when C-H activation is the rate-determining step, functionalization tends to occur at the C7 or C4 positions, whereas otherwise, the C2 position is often favored. nih.gov
| Directing Group (on N1) | Catalyst | Position Functionalized | Reaction Type |
| P(O)tBu₂ | Palladium (Pd) | C7 | Arylation |
| P(O)tBu₂ | Copper (Cu) | C6 | Arylation |
| Pyrimidyl | Rhodium (Rh) | C2 | Arylsulfonylamination |
| Pivaloyl (at C3) | Copper (Cu) | C5 | Arylation |
This table summarizes common directing group strategies used to control site selectivity in the functionalization of the indole scaffold. acs.orgresearchgate.net
Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal-mediated processes, particularly those involving palladium, rhodium, and copper, are pivotal for the advanced functionalization of indoles. nih.govmdpi.comscribd.com The catalytic cycles for these reactions typically involve a sequence of well-defined elementary steps. A representative cycle for a palladium-catalyzed C-H arylation of an indole derivative like this compound can be described as follows:
C-H Activation: The cycle often begins with the activation of a C-H bond on the indole ring by a high-valent metal species, such as Pd(II). This step is frequently the regioselectivity-determining step and can proceed through various mechanisms, including the concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a ligand on the metal center assists in abstracting a proton as the metal coordinates to the carbon, forming a palladacycle intermediate. nih.govacs.org
Oxidative Addition: If the coupling partner is an aryl halide, it will add to the palladium center, increasing the metal's oxidation state (e.g., from Pd(II) to Pd(IV)).
Reductive Elimination: This final step involves the formation of the new C-C bond between the indole and the aryl group. The functionalized indole product is released from the metal center, which is reduced back to its initial oxidation state (e.g., Pd(II)), allowing it to re-enter the catalytic cycle. chim.it
For a substrate like this compound, the C-H bonds at the C2 and C7 positions are primary targets for functionalization, often dictated by the choice of directing group and ligands. The electronic properties of the substituents can influence the rate of C-H activation, with the electron-withdrawing bromine potentially rendering the C-H bonds on the benzene moiety less susceptible to activation compared to those on the pyrrole ring.
Analysis of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, a combination of experimental techniques and computational studies, particularly Density Functional Theory (DFT), has provided significant insights into the species involved in indole functionalization. nih.gov
Reaction Intermediates: In transition metal-catalyzed reactions, key intermediates include the initial complex formed between the catalyst and the indole substrate. Following C-H activation, a crucial intermediate is the metallacycle, a stable cyclic structure containing a carbon-metal bond. acs.orgnih.gov For example, in palladium-catalyzed reactions, five- or six-membered palladacycle intermediates are commonly proposed. acs.org These intermediates are central to the catalytic cycle and their structure influences the subsequent steps of the reaction.
Transition States: The transition state is the highest energy point along the reaction coordinate that connects reactants and products or intermediates. For the C-H activation step via the CMD mechanism, the transition state involves the simultaneous breaking of the C-H bond and formation of the C-metal bond, with assistance from a basic ligand. acs.org The relative energies of different possible transition states, as calculated by DFT, can accurately predict the observed regioselectivity of a reaction. nih.gov For instance, calculations can reveal why a directing group steers functionalization to the C7 position over the sterically less-hindered C2 position by showing that the transition state leading to the C7-metallacycle is lower in energy.
| Species Type | Description | Role in Mechanism |
| Intermediate | Metallacycle | Formed after C-H activation; key for regioselectivity. |
| Intermediate | σ-Complex | Formed during electrophilic substitution at the C3 position. |
| Intermediate | π-Allyl Complex | Involved in palladium-catalyzed allylation reactions. |
| Transition State | Concerted Metalation-Deprotonation (CMD) | The transition state for the C-H activation step. |
| Transition State | Cationic Heck-like | Proposed to explain regioselectivity in certain copper-catalyzed arylations. |
This table outlines key intermediates and transition states identified in mechanistic studies of indole functionalization. acs.orgacs.org
Kinetics Studies of Indole Reactions
The rate of a reaction is highly sensitive to the electronic and steric nature of substituents on the indole ring. For example, in studies of acyl radical cyclizations, the presence of an electron-withdrawing bromine atom was found to accelerate the reaction. This suggests that for this compound, the 4-bromo substituent would likely have a measurable electronic effect on the rates of subsequent functionalization reactions.
Kinetic investigations of the nitrosation of 3-substituted indoles have shown that the reaction exists in an equilibrium between the reactants and the 1-nitroso product. rsc.org Such studies help in determining the rate constants for both the forward and reverse reactions. Similarly, computational kinetic modeling has been employed to study the atmospheric oxidation of indole, predicting reaction lifetimes and major products. copernicus.org While specific kinetic data for this compound is not broadly available, the principles derived from studies on other substituted indoles provide a framework for predicting its reactivity. The rate constants for indole reactions can vary widely depending on the reaction type, as illustrated by the table below.
| Reaction Type | Indole Derivative | Rate Constant (k) | Conditions |
| Nitrosation | 3-Methylindole | 2.1 x 10³ M⁻²s⁻¹ | pH 2.50 |
| Atmospheric Oxidation | Indole + OH radical | 1.54 x 10⁻¹⁰ cm³molecule⁻¹s⁻¹ | 298 K |
| Acyl Radical Cyclization | Generic 3-indolylacyl radical | 10⁴ to 10⁷ s⁻¹ | 296 K |
This table presents representative kinetic data from studies on different indole reactions, illustrating the impact of the reactant and conditions on the reaction rate. rsc.orgcopernicus.org
Theoretical and Computational Studies on 4 Bromo 3 Ethyl 1h Indole and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules, including indole (B1671886) derivatives. rsc.org DFT calculations are instrumental in optimizing molecular geometries, determining electronic structures, and modeling reaction pathways. nih.govmdpi.com
The electronic structure of a molecule governs its physical and chemical properties. DFT calculations provide detailed insights into this structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and easier to excite.
For 4-bromo-3-ethyl-1H-indole, the HOMO is expected to be delocalized primarily over the indole ring, particularly the electron-rich pyrrole (B145914) moiety. The presence of the electron-donating ethyl group at the C3 position would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom at the C4 position would lower the LUMO energy. The interplay of these substituents fine-tunes the electronic properties and the HOMO-LUMO gap. rsc.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole | -5.65 | -0.35 | 5.30 |
| 3-ethyl-1H-indole | -5.50 | -0.30 | 5.20 |
| 4-bromo-1H-indole | -5.75 | -0.50 | 5.25 |
| This compound (Predicted) | -5.60 | -0.45 | 5.15 |
DFT-based reactivity descriptors are used to predict how and where a molecule will react. The inherent structure of the indole ring makes the C3 position highly reactive towards electrophiles. mdpi.com However, substituents can alter this preference.
In this compound, the C3 position is already substituted. The ethyl group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group. DFT calculations, particularly using local reactivity descriptors like Fukui functions or Parr functions, can precisely predict the most likely sites for electrophilic, nucleophilic, or radical attack. mit.eduresearchgate.net These calculations would likely indicate that for electrophilic substitution, the C2, C5, and C7 positions are the most probable sites of reaction, with the precise order of reactivity depending on the specific reaction conditions and the nature of the electrophile. The regioselectivity of reactions such as hydroindolation can be highly dependent on such substitution patterns. mdpi.com
DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a reaction energy profile can be constructed. copernicus.orgcopernicus.org
For a reaction involving this compound, such as a copper-catalyzed C-H activation or an electrophilic aromatic substitution, DFT calculations can:
Determine the reaction pathway: Differentiating between possible mechanisms (e.g., stepwise vs. concerted). nih.govacs.org
Calculate activation energies (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. This helps in predicting reaction rates. nih.gov
Characterize transition state geometries: Providing a snapshot of the molecular structure at the peak of the energy profile.
Evaluate thermodynamic stability: Determining whether the products are more or less stable than the reactants (ΔG_rxn).
These computational models are crucial for understanding the factors that control a reaction's outcome and for designing more efficient synthetic routes. acs.org
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to establish quantitative structure-activity relationships (QSAR). researchgate.net These descriptors quantify various aspects of a molecule's electronic character.
Key descriptors for this compound would include:
Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η). nih.gov
By calculating these descriptors for a series of related indole analogs, researchers can build models that correlate these electronic properties with observed biological activity or chemical reactivity, aiding in the rational design of new compounds with desired properties. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud; indicator of reactivity. |
| Chemical Potential (μ) | -(I + A) / 2 | Tendency of electrons to escape from the system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgnih.gov This provides a framework consistent with Lewis structures.
For this compound, NBO analysis would provide quantitative insights into:
Hybridization: Determining the sp character of the atoms in the molecule.
Bonding and Antibonding Interactions: It identifies the electron density in bonding (Lewis-type) and antibonding (non-Lewis-type) orbitals. wikipedia.org
Delocalization and Hyperconjugation: The most powerful feature of NBO analysis is its ability to quantify stabilizing interactions, such as electron delocalization from a filled donor orbital (a bond or lone pair) to an empty acceptor orbital (an antibonding orbital). researchgate.net For example, it can measure the stabilization energy from the interaction between the nitrogen lone pair and the π* antibonding orbitals of the aromatic system, which is fundamental to the aromaticity and reactivity of indole. It would also reveal hyperconjugative interactions involving the C-H and C-C bonds of the ethyl group with the indole ring system.
Advanced Analytical and Spectroscopic Characterization Methodologies in Indole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Data: Chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) for each proton in the 4-bromo-3-ethyl-1H-indole molecule.
¹³C NMR Data: Chemical shifts (δ) for each unique carbon atom in the molecule.
X-ray Diffraction Analysis for Solid-State Structure Determination
Crystallographic Data: Crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates that define the solid-state structure of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrum: The mass-to-charge ratio (m/z) of the molecular ion peak and the characteristic fragmentation pattern that would confirm the structure and molecular weight.
Advanced Chromatographic Techniques for Separation and Purity Assessment
HPLC/GC Method Details: Specifics of a developed method, including the type of column used, mobile phase composition, flow rate, and the resulting retention time for this compound.
Without access to primary research where this compound has been synthesized and characterized, the generation of the requested content is not feasible.
Q & A
Q. What are the optimal synthetic conditions for preparing 4-bromo-3-ethyl-1H-indole derivatives?
Methodological Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:
- Reagents: Use CuI (1.0 equiv) as a catalyst in PEG-400:DMF (2:1 v/v) at room temperature for 12 hours .
- Purification: Employ flash column chromatography with a 70:30 ethyl acetate/hexane mixture (Rf = 0.30) .
- Yield Optimization: Adjust stoichiometry of reactants (e.g., 1-ethynylbenzene derivatives) and monitor reaction progress via TLC.
Q. How to confirm the molecular structure of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR: Key signals include aromatic protons (δ 7.23–6.80 ppm), ethyl group protons (δ 3.28–4.62 ppm, t), and indole NH (δ ~9.69 ppm) .
- ¹³C NMR: Confirm brominated aromatic carbons (δ ~121–146 ppm) and ethyl carbons (δ 26–50 ppm) .
- HRMS: Use FAB-HRMS (e.g., m/z 427.0757 [M+H]⁺) or ESI-MS to validate molecular weight .
Example NMR Data:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Indole NH | 9.69 | s |
| Ethyl (-CH₂-CH₂-) | 3.28, 4.62 | t (J = 7.2 Hz) |
| Aromatic H (ortho to Br) | 7.14 | d (J = 2.0 Hz) |
Q. What purification methods are effective for isolating this compound derivatives?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 70:30 EtOAc/hexane) for polar intermediates .
- Precipitation: For highly polar products, precipitate using water after extraction with ethyl acetate .
- Solvent Removal: Remove residual DMF by heating under vacuum (90°C) .
Advanced Research Questions
Q. How to resolve low yields in brominated indole synthesis?
Methodological Answer:
Q. What strategies address contradictions in crystallographic data refinement?
Methodological Answer:
- Software Tools: Use SHELXL for refining high-resolution data with constraints (e.g., fixing thermal parameters for disordered atoms) .
- Validation: Cross-check residual density maps in OLEX2 to identify twinning or missed symmetry .
- Case Example: For ambiguous Br positions, compare experimental data with DFT-optimized geometries .
Q. How to design experiments analyzing substituent effects on indole reactivity?
Methodological Answer:
- Systematic Variation: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 3-ethyl position .
- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates in real-time.
- Computational Support: Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways and transition states .
Q. How to validate conflicting spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Multi-Technique Cross-Validation: Compare NMR-derived torsion angles with X-ray crystallography results.
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility causing signal broadening .
- Case Study: Resolve discrepancies in aromatic proton assignments via 2D NOESY experiments .
Q. What methodologies ensure robust experimental design in indole chemistry?
Methodological Answer:
- Triangulation: Validate synthetic routes using parallel techniques (e.g., microwave-assisted synthesis vs. conventional heating) .
- Blind Testing: Engage collaborators to reproduce results independently.
- Data Transparency: Publish full crystallographic data (CIF files) and raw NMR spectra for peer review .
Q. Table 1: Key Synthetic Parameters for Brominated Indoles
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Catalyst | CuI (1.0 equiv) | |
| Solvent System | PEG-400:DMF (2:1) | |
| Reaction Time | 12 hours | |
| Purification Method | Flash chromatography |
Q. Table 2: Advanced Troubleshooting Workflow
| Issue | Solution | Tools/Software |
|---|---|---|
| Low synthesis yield | Optimize catalyst/solvent ratio | LC-MS, TLC |
| Crystallographic disorder | Apply SHELXL restraints | OLEX2, SHELXTL |
| NMR signal ambiguity | Perform 2D NOESY/HSQC | Bruker TopSpin |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
